1-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea
Description
Properties
IUPAC Name |
1-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5O2/c1-26-16(13-7-3-2-4-8-13)25-27(18(26)29)12-11-23-17(28)24-15-10-6-5-9-14(15)19(20,21)22/h2-10H,11-12H2,1H3,(H2,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREGKBRECXSUSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a triazole ring, which is known for its role in various biological activities.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,2,4-triazoles can inhibit a range of bacteria and fungi. In one study, various synthesized triazole derivatives were screened for their antimicrobial activities against pathogens such as Staphylococcus aureus and Escherichia coli, with some showing promising results .
| Compound | Microorganism | Activity |
|---|---|---|
| Triazole A | Staphylococcus aureus | Moderate |
| Triazole B | Escherichia coli | Good |
| Triazole C | Candida albicans | Excellent |
Anticancer Activity
The anticancer potential of triazole derivatives has also been extensively studied. For example, mercapto-substituted triazoles have demonstrated chemopreventive effects against various cancer cell lines. Specific studies have reported that certain derivatives exhibit IC50 values in the micromolar range against colon carcinoma and breast cancer cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 (Colon Cancer) | 6.2 |
| T47D (Breast Cancer) | 27.3 |
The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or the disruption of cellular processes essential for microbial growth or cancer cell proliferation. The presence of the trifluoromethyl group in the structure enhances lipophilicity and may improve bioavailability and interaction with biological targets .
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:
- Case Study 1 : A study on a series of triazole derivatives demonstrated significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. The lead compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
- Case Study 2 : In vitro testing on breast cancer cell lines revealed that compounds derived from the triazole framework led to apoptosis via mitochondrial pathways, suggesting potential for development into therapeutic agents.
Chemical Reactions Analysis
Step 1: Formation of the Triazolinone Core
- Reagents : 4-Methyl-3-phenyl-1,2,4-triazolin-5-one derivatives are synthesized via cyclocondensation of thiosemicarbazides with α-ketoesters or via oxidative cyclization of hydrazine derivatives .
- Conditions : Reactions are typically conducted in dichloromethane or acetone/water mixtures with bases like K₂CO₃ or triethylamine (TEA) .
Step 3: Urea Formation
- Coupling Reaction : The ethyl-linked triazolinone reacts with 2-(trifluoromethyl)phenyl isocyanate to form the urea moiety.
Triazolinone Ring
- Hydrolysis : The 5-oxo group undergoes hydrolysis under acidic conditions to form carboxylic acid derivatives.
- Electrophilic Substitution : The phenyl group at position 3 participates in nitration or halogenation reactions .
Urea Moiety
- Base-Catalyzed Cleavage : The urea linkage is cleaved by strong bases (e.g., NaOH) to yield amines and CO₂ .
- Nucleophilic Attack : Reacts with acyl chlorides or sulfonyl chlorides to form acylated/sulfonated derivatives .
Trifluoromethyl Group
- Stability : The -CF₃ group is chemically inert under most conditions but enhances lipophilicity and electron-withdrawing effects .
Comparative Reaction Data
Stability and Degradation
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally related compounds, focusing on molecular features, substituent effects, and inferred properties:
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycle Variations: The 1,2,4-triazole in the target compound and ’s analog offers moderate hydrogen-bonding capacity, whereas tetrazole () provides stronger acidity (pKa ~4–5), favoring ionic interactions in biological systems.
Substituent Effects :
- Trifluoromethyl (CF3) : Present in the target compound and Compound 3d, CF3 enhances lipophilicity (logP) and resistance to oxidative metabolism. However, excessive CF3 groups (e.g., Compound 3d) may reduce aqueous solubility.
- Halogenated Aryl Groups : Chloro/fluorophenyl moieties (Compounds 2k, 5) improve target binding via halogen bonds but may increase toxicity risks.
Linker and Urea Modifications: Ethyl linkers (target compound, ) balance flexibility and steric bulk.
Synthetic Feasibility :
- Yields for analogs in (70–73%) suggest viable synthetic routes for the target compound, though purification challenges may arise due to its urea and triazole functionalities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
